molecular formula C19H24N2O4S2 B2879961 N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105223-04-8

N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2879961
CAS RN: 1105223-04-8
M. Wt: 408.53
InChI Key: PCJDFJJISFRYSL-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been studied for its mechanism of action and potential therapeutic effects. In

Scientific Research Applications

Synthesis and Molecular Docking

One study presents the synthesis of N-substituted acetamide compounds, demonstrating their potential in enzyme inhibition. This research emphasizes the versatility of these compounds in inhibiting key enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound 8g, in particular, showed significant activity, highlighting the importance of molecular docking in understanding the interaction between synthesized compounds and target enzymes (Virk et al., 2018).

Antimicrobial Studies

Another area of application is in the development of antimicrobial agents. Research involving the synthesis of new pyridine derivatives has demonstrated considerable antibacterial activity, illustrating the potential of N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide related compounds in combating bacterial infections (Patel & Agravat, 2007).

Chemoselective Synthesis

The compound also finds application in chemoselective synthesis processes. For instance, the chemoselective acetylation of 2-aminophenol using immobilized lipase has shown that compounds similar to N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can serve as intermediates for the synthesis of antimalarial drugs, highlighting the importance of these compounds in drug development (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-25-17-9-3-2-7-15(17)14-20-18(22)13-16-8-4-5-11-21(16)27(23,24)19-10-6-12-26-19/h2-3,6-7,9-10,12,16H,4-5,8,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJDFJJISFRYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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